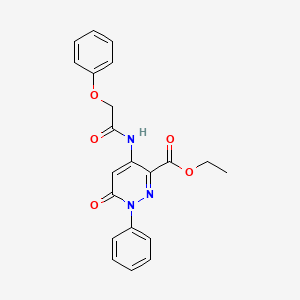![molecular formula C9H10N4O2 B2815210 Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 90558-96-6](/img/structure/B2815210.png)
Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are non-naturally occurring small molecules that have been studied for their potential in various fields such as agriculture and medicinal chemistry . They have shown promising biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of triazolo-pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Molecular Structure Analysis
The molecular structure of “Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is characterized by the presence of a triazolo-pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving triazolo-pyrimidines are complex and can lead to a variety of products depending on the conditions and reactants used . For example, the reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .Aplicaciones Científicas De Investigación
Synthesis and Pharmacokinetics
The compound Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is known for its pharmacokinetic profile and metabolism. Polsky-Fisher et al. (2006) studied the metabolism and disposition of a related compound, a GABA-Aalpha2/3 receptor agonist, illustrating its extensive metabolism, rapid absorption, and excretion through both urine and feces. The study detailed the metabolic pathways involved, highlighting the compound's transformation through t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation, with the majority of the radioactivity in excreta accounted for by these metabolites (Polsky-Fisher et al., 2006).
Neuroprotective Effects and Parkinson's Disease
The neuroprotective properties of related triazole compounds have been explored in various contexts. Chen et al. (2001) investigated the potential of caffeine and its interaction with adenosine receptors in a model of Parkinson's Disease (PD). They found that caffeine, acting through A(2A) receptor blockade, attenuated the loss of striatal dopamine, a characteristic of PD. The study suggests that compounds targeting A(2A) receptors, such as certain triazoles, may offer therapeutic potential for PD and possibly other neurodegenerative disorders (Chen et al., 2001).
Environmental Exposure and Public Health
Research by Babina et al. (2012) highlights the public health aspect of exposure to compounds including triazoles. The study focused on organophosphorus and pyrethroid pesticides, which are developmental neurotoxicants, in preschool children. This research underlines the importance of understanding environmental exposure to various chemical compounds, including triazoles, and its implications for health policy and regulation (Babina et al., 2012).
Clinical Development and Receptor Occupancy
Rabiner et al. (2002) delved into the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, providing insights into the therapeutic potential of certain triazole compounds. The study documented the dose-dependent occupancy and correlation with plasma levels, offering valuable information for the clinical development of such compounds in the treatment of conditions like anxiety and mood disorders (Rabiner et al., 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-10-9-11-5-12-13(9)6(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWWNMHTTMZNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B2815129.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2815131.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2815135.png)

![N-[3-(hydroxymethyl)phenyl]benzamide](/img/structure/B2815137.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2815141.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2815144.png)
![6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2815145.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2815147.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)